molecular formula C16H16N2S2 B11765063 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11765063
M. Wt: 300.4 g/mol
InChI Key: UHIUAZHMOSJOCF-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as ethyl, methyl, and o-tolyl groups. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the thieno[2,3-d]pyrimidine core. Subsequent functionalization steps, such as alkylation and arylation, introduce the ethyl, methyl, and o-tolyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrazolo[1,5-a]pyrimidines: These are purine analogs with similar biological activities.

    Thiazoles and 1,3,4-thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their rings and exhibit diverse biological activities.

Uniqueness

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and o-tolyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19)

InChI Key

UHIUAZHMOSJOCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C

Origin of Product

United States

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